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Compound of Interest

Compound Name: CMLD012073

Cat. No.: B11931774 Get Quote

An objective comparison between CMLD012073 and Buparlisib could not be conducted as no

publicly available data for a compound designated "CMLD012073" was found. This identifier

may correspond to an internal research code, a compound in very early, non-public stages of

development, or a typographical error. The following guide provides a detailed overview of

Buparlisib, a well-documented pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, for

researchers, scientists, and drug development professionals.

Introduction to Buparlisib (BKM120)
Buparlisib, also known as BKM120, is an orally bioavailable small molecule that acts as a pan-

inhibitor of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Developed by

Novartis, it has been extensively investigated in numerous preclinical and clinical studies for

the treatment of various solid tumors and hematological malignancies.[3][4][5] The

PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival,

and metabolism, and its dysregulation is a frequent event in human cancers.[6][7][8] By

targeting this pathway, Buparlisib aims to inhibit tumor cell growth and induce apoptosis.[4][9]

Mechanism of Action
Buparlisib functions as an ATP-competitive inhibitor of all four class I PI3K isoforms.[6][9] This

inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. The reduction in

PIP3 levels leads to decreased activation of downstream effectors, most notably the

serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of cellular
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processes by modulating the activity of downstream targets like the mammalian target of

rapamycin (mTOR), thereby impeding tumor cell proliferation and survival.[3][10]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Preclinical and Clinical Data Summary
Buparlisib has demonstrated anti-tumor activity in a wide range of preclinical models and has

been evaluated in numerous clinical trials, both as a monotherapy and in combination with

other agents.

In Vitro Activity
Cell Line Cancer Type IC50 (nM) Reference

PCNSL-derived cell

line

Primary CNS

Lymphoma
<500 [11]

Note: This table is populated with example data. A comprehensive list would require a

dedicated literature search beyond the scope of this response.

Clinical Trials Overview
Buparlisib has been investigated in various cancer types, including breast cancer, glioblastoma,

head and neck squamous cell carcinoma (HNSCC), and hematological malignancies.[3]
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Phase Cancer Type
Combination
Agent(s)

Key Findings Reference

Phase III

(BELLE-2)

HR+/HER2-

Breast Cancer
Fulvestrant

Modest

improvement in

Progression-Free

Survival (PFS)

but with

significant

toxicity.

[6]

Phase III

(BELLE-3)

HR+/HER2-

Breast Cancer

(mTOR inhibitor

resistant)

Fulvestrant

Trial terminated

due to excessive

side effects.

Phase II
Recurrent

Glioblastoma
Monotherapy

Minimal single-

agent efficacy

despite good

brain

penetration.

Phase II

Head and Neck

Squamous Cell

Carcinoma

Paclitaxel
Manageable

safety profile.
[4]

Phase I
Advanced

Leukemias
Monotherapy

Modest efficacy

and tolerable at

80 mg/day.

Phase I

Advanced Solid

Tumors

(Japanese

patients)

Monotherapy

Maximum

tolerated dose

(MTD)

determined to be

100 mg/day.

Experimental Protocols
In Vitro Cell Viability Assay (Example)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Buparlisib in cancer

cell lines.

Methodology:

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%

CO2.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: The following day, cells are treated with a serial dilution of Buparlisib or vehicle

control (e.g., DMSO).

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-

based assay like CellTiter-Glo®.

Data Analysis: The absorbance or luminescence values are measured using a plate reader.

The data is normalized to the vehicle-treated control, and the IC50 values are calculated

using non-linear regression analysis.
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Caption: A typical workflow for an in vitro cell viability assay.

In Vivo Tumor Xenograft Study (Example)
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Objective: To evaluate the anti-tumor efficacy of Buparlisib in a mouse model.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the

mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into treatment and control groups. The

treatment group receives Buparlisib orally at a specified dose and schedule. The control

group receives a vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or after a specified duration.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated group to the control group. Statistical analysis is performed to determine the

significance of the findings.

Safety and Tolerability
A consistent finding across clinical trials is the notable toxicity profile of Buparlisib. Common

adverse events include hyperglycemia, rash, diarrhea, fatigue, and elevated liver enzymes.[1]

[6] In some studies, these toxicities have been substantial, leading to treatment discontinuation

and the termination of trials. The safety profile of Buparlisib has been a significant challenge in

its clinical development.

Conclusion
Buparlisib is a potent pan-class I PI3K inhibitor that has shown anti-tumor activity in a variety of

cancer models. However, its clinical development has been hampered by a challenging toxicity

profile that has limited its therapeutic window. While it has demonstrated some efficacy,

particularly in combination with other agents, the balance of benefit and risk has not been
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favorable in several late-stage clinical trials. The experience with Buparlisib has provided

valuable insights into the therapeutic potential and challenges of targeting the PI3K pathway

and has spurred the development of more isoform-selective and better-tolerated PI3K

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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